
(2-sulfamoyl-1H-indol-6-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Sulfamoyl-1H-indol-6-yl) acetate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring, making them significant in various biological and pharmaceutical applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-sulfamoyl-1H-indol-6-yl) acetate typically involves the following steps:
Starting Material: The synthesis begins with 1H-indole-6-carboxylic acid as the starting material.
Sulfamoylation: The indole ring is sulfamoylated using sulfamoyl chloride in the presence of a base such as triethylamine.
Acetylation: The sulfamoylated indole is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Sulfamoyl-1H-indol-6-yl) acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the sulfamoyl group to sulfamide.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and various amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-6-carboxylic acid derivatives.
Reduction: Sulfamide derivatives.
Substitution: Various substituted indole and sulfamoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has been investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which (2-sulfamoyl-1H-indol-6-yl) acetate exerts its effects involves its interaction with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfamoyl group enhances the compound's solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
Indole-3-acetic acid
6-Aminoindole
5-Fluoroindole
4-Methylindole
Propiedades
Fórmula molecular |
C10H10N2O4S |
|---|---|
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
(2-sulfamoyl-1H-indol-6-yl) acetate |
InChI |
InChI=1S/C10H10N2O4S/c1-6(13)16-8-3-2-7-4-10(17(11,14)15)12-9(7)5-8/h2-5,12H,1H3,(H2,11,14,15) |
Clave InChI |
PVADFLKUTAKXIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C=C(N2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-(1,18-Dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B15360104.png)
![(R)-4-Boc-4-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B15360122.png)


![4-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B15360140.png)
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine](/img/structure/B15360142.png)
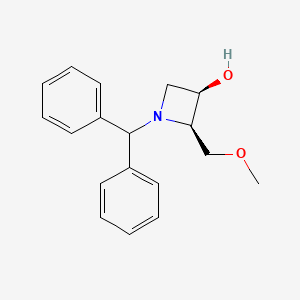
![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)
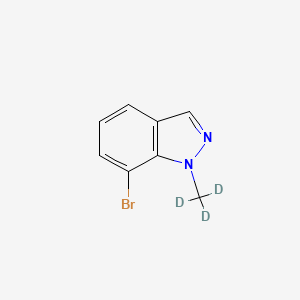
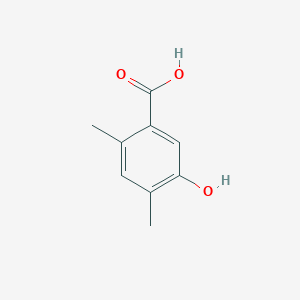
![2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B15360168.png)
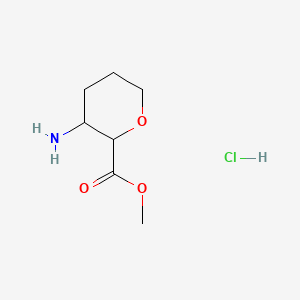
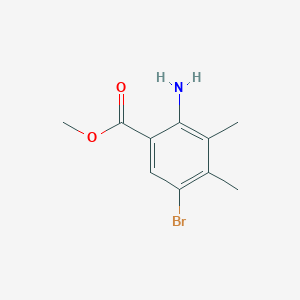
![7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15360194.png)
